N-[2-(2,4-dichlorophenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
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Overview
Description
N-[2-(2,4-dichlorophenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide: is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a pyrrole ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,4-dichlorophenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 2,4-dichlorophenyl ethylamine, which is then reacted with 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid under specific conditions to form the desired acetamide. Common reagents used in these reactions include thionyl chloride, pyridine, and various solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in the production process. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-[2-(2,4-dichlorophenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane, controlled temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, N-[2-(2,4-dichlorophenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dichlorophenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
N-[2-(2,4-dichlorophenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H15Cl2N3OS |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
N-[2-(2,4-dichlorophenyl)ethyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C17H15Cl2N3OS/c18-13-4-3-12(15(19)9-13)5-6-20-16(23)10-14-11-24-17(21-14)22-7-1-2-8-22/h1-4,7-9,11H,5-6,10H2,(H,20,23) |
InChI Key |
MCTNRHWTVGZFMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)CC(=O)NCCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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